molecular formula C13H11NO5S B2393603 (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid CAS No. 578008-08-9

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid

Cat. No.: B2393603
CAS No.: 578008-08-9
M. Wt: 293.29
InChI Key: NJCUFFUYNUDDFT-XBXARRHUSA-N
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Description

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid is an organic compound that features a furan ring substituted with a phenyl group bearing an aminosulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sulfonamides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Furanone derivatives

    Reduction: Propionic acid derivatives

    Substitution: Various sulfonamide derivatives

Mechanism of Action

The mechanism of action of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid is unique due to its combination of a furan ring, phenyl group with an aminosulfonyl moiety, and an acrylic acid moiety. This combination provides a versatile scaffold for various chemical modifications and applications.

Properties

IUPAC Name

(E)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c14-20(17,18)11-5-1-9(2-6-11)12-7-3-10(19-12)4-8-13(15)16/h1-8H,(H,15,16)(H2,14,17,18)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUFFUYNUDDFT-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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